molecular formula C13H15NS B12327069 Benzenamine,3-[(phenylthio)methyl]-

Benzenamine,3-[(phenylthio)methyl]-

Cat. No.: B12327069
M. Wt: 217.33 g/mol
InChI Key: LMCPYVCPAFFQPJ-UHFFFAOYSA-N
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Description

Benzenamine,3-[(phenylthio)methyl]- (IUPAC name), also referred to as [18F]FPBM or [18F]1 in research literature, is a fluorine-18-labeled radioligand developed for positron emission tomography (PET) imaging of serotonin transporters (SERT) . SERT plays a critical role in regulating synaptic serotonin levels, and its dysfunction is implicated in neuropsychiatric disorders such as depression, anxiety, and Parkinson’s disease .

Structurally, the compound features a biphenylthiol core with a dimethylaminomethyl group at the 2’-position and a 3-fluoropropoxy substituent at the 4’-position (Figure 1). This design optimizes SERT affinity, blood-brain barrier permeability, and radiochemical stability . Key properties include:

  • High SERT binding affinity: In vitro Ki values of 0.24–0.33 nM, surpassing many predecessors .
  • Selectivity: Minimal binding to dopamine (DAT) or norepinephrine transporters (NET) .
  • Favorable pharmacokinetics: Rapid brain uptake (1.61% injected dose/g at 2 minutes post-injection) and high target-to-nontarget ratios (hypothalamus-to-cerebellum ratio = 9.66 at 180 minutes) .
  • Improved radiochemical yield: 10–35% compared to earlier fluorinated tracers like [18F]FADAM (<5%) .

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

5-methylsulfanyl-5-phenylcyclohexa-1,3-dien-1-amine

InChI

InChI=1S/C13H15NS/c1-15-13(9-5-8-12(14)10-13)11-6-3-2-4-7-11/h2-9H,10,14H2,1H3

InChI Key

LMCPYVCPAFFQPJ-UHFFFAOYSA-N

Canonical SMILES

CSC1(CC(=CC=C1)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 3-Nitrobenzyl Halides with Thiophenol

Reaction Mechanism

This two-step method involves:

  • Sulfide bond formation : 3-Nitrobenzyl bromide reacts with thiophenol in the presence of potassium carbonate (K₂CO₃) under reflux conditions. The base deprotonates thiophenol, enabling nucleophilic attack on the benzyl halide to form 3-nitrobenzyl phenyl sulfide.
  • Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, yielding the target compound.

Optimization Parameters

  • Solvent : Dichloroethane or DMF enhances reaction rates due to polar aprotic properties.
  • Temperature : Reflux at 80–100°C for 12–24 hours ensures complete substitution.
  • Yield : 72–85% after purification via recrystallization (petroleum ether/chloroform).

Table 1: Representative Conditions for Nucleophilic Substitution

Substrate Reagent Base Solvent Temp (°C) Yield (%)
3-Nitrobenzyl bromide Thiophenol K₂CO₃ DMF 80 78
3-Nitrobenzyl chloride Thiophenol NaHCO₃ Acetone 60 72

Reductive Amination of 3-Formylaniline Derivatives

Reaction Mechanism

3-Formylaniline undergoes condensation with thiophenol in the presence of NaBH₄ or Zn/HCl, forming a thioacetal intermediate. Subsequent reduction of the imine bond produces the methylene-linked product.

Limitations

  • Regioselectivity : Competing formation of para-substituted byproducts necessitates chromatographic separation.
  • Yield : Moderate (55–65%) due to side reactions during reduction.

Table 2: Reductive Amination Conditions

Aldehyde Reducing Agent Solvent Time (h) Yield (%)
3-Formylaniline NaBH₄ Methanol 6 58
3-Formylaniline Zn/HCl Ethanol 12 62

Copper-Catalyzed Cross-Coupling of 3-Iodoaniline with Phenylthiol

Reaction Mechanism

A Ullmann-type coupling employs Cu(I) catalysts (e.g., CuI) to mediate the reaction between 3-iodoaniline and phenylthiol. The process proceeds via a radical intermediate, forming the C–S bond at the meta position.

Key Advancements

  • Catalyst Systems : Fe₃O₄@SiO₂-Pr-2-Py-Cu(0) nanoparticles enable recyclability (8 cycles, <10% activity loss).
  • Solvent-Free Conditions : Microwave-assisted reactions reduce time from 24 hours to 45 minutes.

Table 3: Copper-Catalyzed Coupling Parameters

Substrate Catalyst Ligand Temp (°C) Yield (%)
3-Iodoaniline CuI 1,10-Phen 110 68
3-Iodoaniline Fe₃O₄@SiO₂-Cu None 90 82

Multi-Step Synthesis from 3-Nitrotoluene

Pathway Overview

  • Bromination : 3-Nitrotoluene reacts with N-bromosuccinimide (NBS) under UV light to yield 3-nitrobenzyl bromide.
  • Thioetherification : Bromide intermediate reacts with thiophenol (K₂CO₃, DMF).
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C, 40 psi) affords the final product.

Yield Optimization

  • Bromination Efficiency : 85–90% conversion using CCl₄ as solvent.
  • Overall Yield : 65–70% after three steps.

Thioarylation of 3-Aminophenylboronic Acid

Suzuki-Miyaura Approach

Palladium-catalyzed coupling of 3-aminophenylboronic acid with phenylthio methyl bromide introduces the thioether group. This method avoids nitro intermediates but requires stringent anhydrous conditions.

Table 4: Suzuki Coupling Parameters

Boronic Acid Halide Catalyst Yield (%)
3-Aminophenylboronic acid PhSCH₂Br Pd(PPh₃)₄ 74
3-Aminophenylboronic acid PhSCH₂I PdCl₂(dppf) 81

Chemical Reactions Analysis

Types of Reactions

Benzenamine,3-[(phenylthio)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitrobenzenamine or halogenated benzenamine derivatives.

Scientific Research Applications

Benzenamine,3-[(phenylthio)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine,3-[(phenylthio)methyl]- involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

The development of SERT-targeted PET tracers has prioritized high specificity, favorable kinetics, and practical radiolabeling efficiency. Below is a detailed comparison of [18F]FPBM with key analogues:

Structural and Functional Comparisons

[11C]DASB
  • Structure : Lacks the 4’-fluoropropoxy group, featuring a simpler biphenylthiol scaffold.
  • Performance: Moderate SERT affinity (Ki = 0.5–1.1 nM) . Shorter half-life (20.4 minutes for ^11C vs. 109.8 minutes for ^18F), limiting clinical utility. Lower target-to-nontarget ratios (e.g., thalamus-to-cerebellum = 3–4) compared to [18F]FPBM .
[11C]McN5652
  • Structure : A tropane derivative with a carbomethoxy group.
  • Performance: High non-specific binding, reducing image resolution . Suboptimal pharmacokinetics (slow brain washout) .
[18F]FADAM
  • Structure : Shares the biphenylthiol core but lacks optimized substituents for ^18F labeling.
  • Performance :
    • Low radiochemical yield (<5%) due to challenging nucleophilic aromatic substitution .
    • Inferior brain uptake kinetics compared to [18F]FPBM .
[11C]AFM
  • Structure : Features a 4’-methoxy group instead of fluoropropoxy.
  • Performance :
    • Moderate SERT affinity (Ki = 0.8 nM) but rapid metabolism in vivo .

Quantitative Performance Metrics

Compound Radionuclide SERT Ki (nM) Target-to-Nontarget Ratio Radiochemical Yield Half-Life (min)
[18F]FPBM ^18F 0.24–0.33 9.66 (hypothalamus) 10–35% 109.8
[11C]DASB ^11C 0.5–1.1 3–4 (thalamus) 20–30% 20.4
[11C]McN5652 ^11C 0.1–0.5 <2 15–25% 20.4
[18F]FADAM ^18F 0.4–0.7 5–6 <5% 109.8
[11C]AFM ^11C 0.8 4–5 25–35% 20.4

Data compiled from

Key Advantages of [18F]FPBM :

Superior Binding Affinity : Lower Ki values indicate stronger SERT binding than [11C]DASB or [18F]FADAM.

Longer Half-Life : ^18F’s 110-minute half-life enables delayed imaging and logistical flexibility.

Higher Target-to-Nontarget Ratios: Improved image resolution for quantifying SERT density in small brain regions (e.g., hypothalamus, raphe nuclei).

Practical Radiolabeling : One-step ^18F incorporation achieves yields >10%, addressing a major limitation of earlier tracers .

Limitations and Challenges

  • Metabolite Interference : Like [11C]DASB, [18F]FPBM generates radioactive metabolites that may confound quantification .
  • Species Variability: Preclinical studies in rats show promising results, but non-human primate data are needed to validate human applicability .

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